LogP Comparison: α-Methyl Branch Increases Lipophilicity by 0.08–0.46 Log Units vs. Direct Ring-Attached Indane-5-sulfonyl chloride
The target compound exhibits a vendor-reported LogP of 3.26 versus experimentally determined LogP values of 3.18 and computed XLogP3 values of 2.8 for indane-5-sulfonyl chloride (CAS 52205-85-3) [1]. The 0.08 LogP unit increase (vs. experimental) and 0.46 unit increase (vs. computed) are attributable to the additional methylene and methyl groups in the ethane-1-sulfonyl linker. This shift places the target compound closer to the upper boundary of the optimal oral drug-likeness range (LogP 0–3), where LogP > 3 is associated with increased promiscuity and solubility challenges [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.26 (vendor-reported, Fluorochem) |
| Comparator Or Baseline | Indane-5-sulfonyl chloride: LogP = 3.18 (experimental, chem960); XLogP3 = 2.8 (PubChem computed) |
| Quantified Difference | ΔLogP = +0.08 (vs. experimental); ΔXLogP3 = +0.46 (using vendor LogP vs. PubChem XLogP3; cross-method comparison — interpret with caution) |
| Conditions | Computed and experimentally derived LogP values from independent vendor and database sources; no single-study head-to-head measurement available. |
Why This Matters
The enhanced lipophilicity of the target compound alters membrane permeability and non-specific binding profiles of derived sulfonamides, making it the preferred starting material when medicinal chemistry programs require fine-tuning of LogP within a narrow window near LogP = 3.
- [1] PubChem. 2,3-Dihydro-1H-indene-5-sulfonyl chloride. XLogP3-AA: 2.8 (PubChem release 2025.04.14). Accessed May 2026. View Source
- [2] Hughes JD, Blagg J, Price DA, et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorg Med Chem Lett. 2008;18(17):4872-4875. doi:10.1016/j.bmcl.2008.07.071. cLogP > 3 and TPSA < 75 Ų associated with 6-fold higher preclinical adverse event risk. View Source
